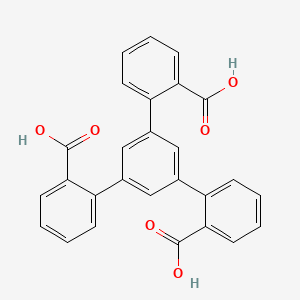

1,3,5-Tris(2-carboxyphenyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAJWMFPXLZPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955050-88-1 | |

| Record name | 955050-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Tris 2 Carboxyphenyl Benzene and Its Derivatives

Retrosynthetic Analysis of the Ortho-Substituted Tricarboxyphenylbenzene Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 1,3,5-Tris(2-carboxyphenyl)benzene, the most logical retrosynthetic disconnection involves breaking the six carbon-carbon (C–C) bonds between the central benzene (B151609) ring and the three peripheral carboxyphenyl groups.

This disconnection strategy simplifies the complex target molecule into two key synthons: a central 1,3,5-trisubstituted benzene ring acting as a tri-electrophile and three equivalents of a 2-carboxyphenyl group acting as a nucleophile. The corresponding synthetic equivalents for these synthons are typically a 1,3,5-trihalobenzene, such as 1,3,5-tribromobenzene (B165230), and an organometallic reagent of 2-carboxybenzene, for instance, (2-carboxyphenyl)boronic acid or its ester derivative. This approach points directly towards a multiple cross-coupling reaction as the key transformation in the forward synthesis.

Palladium-Catalyzed Cross-Coupling Approaches for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C–C bonds in modern organic synthesis. mdpi.com The Suzuki-Miyaura reaction, in particular, is widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents. mdpi.comnih.gov This makes it a prime candidate for the challenging synthesis of this compound.

Suzuki-Miyaura Coupling Protocols for ortho-Carboxyphenyl Introduction

The forward synthesis, as suggested by the retrosynthetic analysis, involves a triple Suzuki-Miyaura cross-coupling reaction. This would unite one molecule of 1,3,5-tribromobenzene with three molecules of (2-carboxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

A plausible synthetic protocol would involve reacting 1,3,5-tribromobenzene with a slight excess of the boronic acid reagent for each bromine atom to ensure the reaction proceeds to completion. Given the potential for the free carboxylic acid to interfere with the basic reaction conditions, a common strategy involves using an ester derivative of the boronic acid, such as methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The final step of the synthesis would then be the hydrolysis of the resulting hexa-ester to yield the target tricarboxylic acid.

Optimization of Reaction Conditions: Catalyst Systems, Ligands, and Solvents

The successful synthesis of a tri-ortho-substituted biaryl system is highly dependent on the optimization of reaction conditions to overcome the significant steric hindrance. acs.orgorganic-chemistry.org Key to this transformation is the selection of an appropriate catalyst system, including the palladium source, ligand, base, and solvent.

Catalyst Systems: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective palladium precursor. For particularly challenging couplings, pre-formed palladacycle catalysts bearing N-heterocyclic carbene (NHC) ligands have demonstrated exceptional activity, even at room temperature. acs.orgorganic-chemistry.org

Ligands: The choice of ligand is critical. Bulky, electron-rich monodentate phosphine (B1218219) ligands are often required to facilitate the difficult oxidative addition and reductive elimination steps involving sterically congested substrates. A notable example is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which has shown high efficacy in Suzuki-Miyaura reactions for preparing hindered biaryls. nih.gov Similarly, N-heterocyclic carbene (NHC) ligands are highly effective alternatives to phosphines, offering great stability and catalytic activity. organic-chemistry.org For specific ortho-substituted couplings, other specialized ligands like BaryPhos have also been successfully employed. nih.govthieme-connect.de

Solvents and Bases: The choice of solvent and base is also crucial for reaction efficiency. A variety of solvents can be used, including ethereal solvents like 1,4-dioxane, alcohols such as 2-propanol, and polar aprotic solvents like N,N-dimethylformamide (DMF), often with water as a co-solvent. acs.orgmdpi.com Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used to facilitate the transmetalation step.

The table below summarizes optimized conditions reported for related, sterically demanding Suzuki-Miyaura cross-coupling reactions.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd-NHC Palladacycle (1-3%) | IPr (NHC) | K₃PO₄ | 2-Propanol | Room Temp. | High | acs.org, organic-chemistry.org |

| Pd(OAc)₂ (1.5%) | SPhos (3%) | K₃PO₄ | Toluene/H₂O | 100 °C | Excellent | nih.gov |

| Pd(dba)₂ (2%) | BaryPhos (4%) | K₃PO₄ | Dioxane | 100 °C | High | nih.gov |

| Pd/WA30 (heterogeneous) | Ligand-free | NaOH | H₂O/1,4-Dioxane | 80 °C | High | mdpi.com |

Chemo- and Regioselectivity Challenges in Ortho-Substitution

The synthesis of this compound via a triple Suzuki-Miyaura coupling is fraught with challenges related to selectivity.

Regioselectivity: The primary regioselectivity challenge is ensuring the reaction proceeds to completion to form the desired trisubstituted product. Incomplete reactions would result in a statistical mixture of mono-, di-, and trisubstituted phenylbenzenes, along with unreacted starting material. Separating these closely related compounds would be exceedingly difficult. To drive the reaction towards the fully substituted product, an excess of the boronic acid reagent and carefully optimized, highly active catalytic systems are necessary.

Alternative Synthetic Routes and Their Applicability

While palladium-catalyzed cross-coupling is the most promising route, it is instructive to consider alternative, more classical synthetic strategies and their potential applicability.

Friedel-Crafts Acylation Followed by Oxidation

An alternative two-step approach could be envisioned involving a Friedel-Crafts acylation followed by an oxidation reaction. In theory, this would involve the triple Friedel-Crafts acylation of benzene with three equivalents of 2-methylbenzoyl chloride to furnish 1,3,5-tris(2-methylbenzoyl)benzene. The subsequent step would be the harsh oxidation of the three methyl groups to carboxylic acids, for example, using potassium permanganate (B83412) (KMnO₄).

However, this route has profound and likely insurmountable limitations. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and the introduction of the first acyl group onto the benzene ring strongly deactivates the ring towards further electrophilic attack. libretexts.orgucalgary.ca Because the acyl group is a meta-director, the deactivated ring would be highly resistant to subsequent acylations. Achieving a triple acylation of benzene in the required 1,3,5-pattern is generally considered synthetically unfeasible under standard Friedel-Crafts conditions. libretexts.org Therefore, the applicability of this method for the synthesis of this compound is exceptionally low.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) represents a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgrsc.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a wide range of substituents.

While a direct, one-pot synthesis of this compound via a triple ortho-metalation of a triphenylbenzene core is sterically hindered and electronically challenging, a plausible multi-step strategy can be proposed by combining the principles of DoM with cross-coupling reactions. A key finding in the literature is the ability of an unprotected carboxylic acid group to act as a directing group for ortho-lithiation. rsc.orgbohrium.comorganic-chemistry.orgsemanticscholar.org This allows for the direct functionalization of benzoic acid derivatives without the need for protecting groups.

A proposed synthetic route could commence with a suitable protected or pre-functionalized benzoic acid derivative. A key step would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to construct the central 1,3,5-triphenylbenzene (B1329565) core. nih.govlibretexts.org For instance, the reaction could involve the trimerization of a suitably substituted acetophenone (B1666503) or a coupling reaction between a 1,3,5-trihalobenzene and an ortho-functionalized phenylboronic acid derivative.

A potential synthetic sequence is outlined below:

Preparation of a Key Intermediate: A crucial step would be the synthesis of a dihalogenated benzoic acid derivative that can undergo selective metalation and subsequent coupling. For example, starting with 2-bromobenzoic acid, a directed ortho-metalation at the 6-position, directed by the carboxylate group, could be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a combination of s-butyllithium and TMEDA at low temperatures. bohrium.comorganic-chemistry.org Quenching the resulting aryllithium with an iodine source would yield 2-bromo-6-iodobenzoic acid.

Suzuki-Miyaura Homocoupling: The dihalogenated benzoic acid derivative could then undergo a palladium-catalyzed homocoupling reaction to form the central biaryl linkage.

Iterative Cross-Coupling: Subsequent Suzuki-Miyaura cross-coupling reactions with an appropriate boronic acid derivative would be employed to introduce the remaining phenyl groups at the 1,3,5-positions of the central benzene ring.

Final Functionalization and Deprotection: The final steps would involve the introduction or unmasking of the carboxylic acid functionalities on all three peripheral phenyl rings. If ester protecting groups were used throughout the synthesis, a final hydrolysis step would yield the target molecule, this compound.

| Step | Reaction Type | Key Reagents and Conditions (Proposed) | Intermediate/Product |

| 1 | Directed ortho-Metalation/Iodination | 2-Bromobenzoic acid, s-BuLi/TMEDA, THF, -78 °C; then I₂ | 2-Bromo-6-iodobenzoic acid |

| 2 | Suzuki-Miyaura Homocoupling | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695)/H₂O, Reflux | Biphenyl intermediate |

| 3 | Iterative Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, appropriate boronic acid | This compound (protected) |

| 4 | Deprotection | LiOH or HCl, THF/H₂O | This compound |

This proposed strategy leverages the high regioselectivity of directed ortho-metalation and the versatility of the Suzuki-Miyaura coupling to construct the complex, sterically demanding structure of this compound.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound to a high degree of purity is critical for its application in areas like MOF synthesis, where impurities can significantly affect the crystallinity and properties of the final material. Due to its polycarboxylic acid nature and likely limited solubility in common organic solvents, a combination of techniques is generally required.

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. illinois.edurochester.edu The choice of solvent is crucial and is often determined experimentally. For aromatic polycarboxylic acids, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be suitable for dissolving the crude product at an elevated temperature. Subsequent cooling would then induce crystallization of the purified product. Mixed solvent systems, such as a mixture of a good solvent (e.g., DMF) and a poor solvent (e.g., water or an alcohol), can also be effective. google.comresearchgate.net

Acid-Base Extraction/Salt Formation: A common and effective method for purifying carboxylic acids is to convert them into their corresponding salts. lookchem.com The crude this compound can be dissolved in an aqueous basic solution, such as sodium hydroxide (B78521) or potassium carbonate, to form the trisodium (B8492382) or tripotassium salt. This aqueous solution can then be washed with an organic solvent to remove any non-acidic impurities. Subsequent acidification of the aqueous layer with a mineral acid, like hydrochloric acid, will precipitate the purified carboxylic acid, which can then be collected by filtration. britannica.com

Chromatographic Methods: For achieving very high purity or for separating the target molecule from structurally similar impurities, chromatographic techniques are indispensable.

Column Chromatography: While the high polarity of this compound might make traditional silica (B1680970) gel chromatography challenging, reversed-phase chromatography using a C18-functionalized silica gel could be a viable option. The mobile phase would typically consist of a mixture of water (often buffered) and an organic modifier like methanol (B129727) or acetonitrile. nih.govhelixchrom.com

Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of charged molecules like carboxylic acids. organic-chemistry.org An anion-exchange resin would be used, and the crude product would be loaded onto the column. Elution would be achieved by changing the pH or the ionic strength of the mobile phase.

| Purification Technique | Principle | Typical Solvents/Reagents | Key Considerations |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | DMF, DMSO, Water, Ethanol | Finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold. |

| Acid-Base Extraction | Conversion to a water-soluble salt to separate from non-acidic impurities. | NaOH, K₂CO₃, HCl | Ensures removal of neutral or basic organic impurities. |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase. | Water/Methanol, Water/Acetonitrile (often with acid/buffer) | Effective for separating compounds based on hydrophobicity. |

| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. | Aqueous buffers of varying pH and ionic strength | Highly effective for separating ionic compounds. |

The final choice of purification strategy, or a combination thereof, will depend on the nature and quantity of the impurities present in the crude product. A thorough characterization of the purified this compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis is essential to confirm its identity and purity.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tris 2 Carboxyphenyl Benzene

Principles of Hydrogen-Bonded Organic Frameworks (HOFs) Utilizing Carboxylic Acid Moieties

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials constructed from small organic molecules linked together by hydrogen bonds. rsc.org These frameworks have emerged as a significant class of porous materials due to their solution processability, ease of regeneration, and straightforward purification. rsc.org The key to their formation lies in the use of molecular building blocks with specific functional groups that can form strong, directional hydrogen bonds.

Carboxylic acid moieties (-COOH) are particularly effective for constructing HOFs. acs.org They can form robust and highly directional double hydrogen bonds (O–H···O) between two neighboring molecules. acs.orgresearchgate.net This interaction creates a stable dimer synthon, which can be a repeating unit to build up a larger network. The geometry of the building block dictates the final architecture of the framework. For triangular molecules like H3BTB, where carboxylic groups are positioned at the apexes, self-assembly is expected to produce honeycomb (hexagonal) structures. acs.org The stability and porosity of these HOFs are influenced by factors such as the symmetry of the constituent molecules and the conditions under which they are crystallized. rsc.org

Two-Dimensional (2D) Self-Assembly at Interfaces

The C3-symmetry of 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) makes it an ideal candidate for forming two-dimensional (2D) self-assembled monolayers (SAMs) on various substrates. mdpi.comnih.gov At the liquid-solid interface, H3BTB molecules can arrange into highly ordered, expansive nanoarchitectures driven primarily by intermolecular hydrogen bonds. researchgate.netresearchgate.net

Scanning Tunneling Microscopy (STM) has been an indispensable tool for investigating the 2D self-assembly of H3BTB at the molecular level. STM studies performed at the liquid/graphite (B72142) interface reveal that these molecules can form several distinct and well-ordered two-dimensional networks. researchgate.netacs.org High-resolution STM images make it possible to visualize individual molecules and determine their precise arrangement within the assembled structures. researchgate.net These investigations have shown that the fundamental building block for these networks is often a dimer of H3BTB molecules, stabilized by two O···H–O hydrogen bonds between their carboxylic acid groups. acs.orgresearchgate.net

STM investigations have revealed that H3BTB can exhibit significant polymorphism, forming at least three different hydrogen-bonded networks at the 1-phenyloctane/graphite interface. researchgate.netacs.org These structures include two porous networks with hexagonal and rectangular cavities, respectively, and one non-porous, close-packed structure. acs.orgresearchgate.net

Hexagonal (Honeycomb) Network : This is a low-density, open-pore structure where the triangular H3BTB molecules are located at the vertices of the hexagonal pores. researchgate.net This network is stabilized by three O–H···O bonds per molecule and has unit cell parameters of a = b = 2.6 ± 0.4 nm with an angle of 60 ± 6°. researchgate.net

Rectangular Network : This porous structure is composed of rows of nearly rectangular cavities. researchgate.net It is stabilized by two O–H···O bonds and one C–H···O bond per molecule. researchgate.net This architecture is often observed to be the most stable and covers the largest surface area compared to the other polymorphs. acs.orgresearchgate.net

Close-Packed Network : This is a high-density, non-porous arrangement. It appears to be stabilized by one O–H···O bond and two C–H···O bonds per molecule. researchgate.net

| Network Type | Description | Stabilizing Bonds per Molecule | Relative Stability |

|---|---|---|---|

| Hexagonal (Honeycomb) | Low-density, open porous structure. | Three O–H···O bonds | Metastable acs.org |

| Rectangular | Porous structure with rectangular cavities. | Two O–H···O bonds, one C–H···O bond | Most stable acs.orgresearchgate.net |

| Close-Packed | High-density, non-porous structure. | One O–H···O bond, two C–H···O bonds | Metastable acs.orgresearchgate.net |

The formation of a specific H3BTB network is highly dependent on the experimental conditions, particularly the choice of solvent and the nature of the substrate. The balance between molecule-molecule interactions and molecule-substrate interactions governs the resulting structure. researchgate.net

Research has shown that using aliphatic alcohol and fatty acid solvents, which have low dielectric constants, favors the formation of the honeycomb network. acs.org This is attributed to the minimization of electrostatic effects. acs.org Conversely, at the 1-phenyloctane/graphite interface, the rectangular porous structure is found to be the most stable and dominant architecture, while the honeycomb and close-packed networks are observed only locally, suggesting they are metastable phases under these conditions. acs.orgresearchgate.net The concentration of the H3BTB solution is another critical factor, with different concentrations leading to different structural polymorphs. researchgate.net

The self-assembled networks of H3BTB are not static; they can exhibit dynamic behavior and respond to external stimuli. A reversible transition between a low-density porous (open) network and a high-density non-porous (close-packed) structure has been achieved by applying a bias voltage via an STM tip. researchgate.netresearchgate.net

This conformational switching is driven by the interaction of the molecule's carboxylic acid groups with the charged substrate. researchgate.net Applying a positive voltage can cause the carboxylic acid groups to bend toward the graphite surface, disrupting the hydrogen bonds that maintain the open hexagonal assembly and leading to a more compact structure. Reversing the voltage polarity can restore the porous network. researchgate.net This ability to dynamically control the surface architecture opens possibilities for creating smart surfaces with switchable functions, such as controlled capture and release of guest molecules. researchgate.net

Three-Dimensional (3D) Hydrogen-Bonded Networks

Beyond 2D surfaces, 1,3,5-Tris(4-carboxyphenyl)benzene is a crucial building block, or "linker," for creating three-dimensional (3D) porous materials, most notably Metal-Organic Frameworks (MOFs) and HOFs. nih.govsigmaaldrich.com In these structures, the tritopic nature of H3BTB allows it to connect with metal ions or other organic molecules in three directions, leading to extended, crystalline, and often highly porous 3D networks. nih.govsigmaaldrich.com

A non-interpenetrated, mesoporous HOF constructed from H3BTB has been reported, showcasing its ability to form stable porous solids through hydrogen bonding alone. rsc.org In the context of MOFs, H3BTB has been used to synthesize frameworks with exceptionally large surface areas. A prominent example is MOF-177, which utilizes H3BTB linkers and exhibits a surface area of approximately 5000 m²/g. This high surface area contributes to its remarkable hydrogen storage capacity of 7.5% by weight at 77K. nih.govsigmaaldrich.com The crystal structures of these 3D networks can be complex, sometimes featuring interpenetrating hexagonal sheets that form solvent-accessible channels. acs.org

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| H3BTB / BTB | 1,3,5-Tris(4-carboxyphenyl)benzene or 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid) |

| TMA | Benzene-1,3,5-tricarboxylic acid (Trimesic acid) |

| TCBPB | 1,3,5-tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene |

| COR | Coronene |

| BIC-C12 | 5-(benzoxyl)isophthalic acid derivative |

| TCAB | 1,3,5-tris(5-carboxyamyloxy)benzene |

| TIBM | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) |

Polycatenation Phenomena in 3D HOF Construction

Polycatenation, the interpenetration of two or more independent networks, is a common phenomenon in the crystallization of porous frameworks, including HOFs. This often arises as a mechanism to minimize the free volume and maximize packing efficiency. In the case of HOFs constructed from 1,3,5-Tris(4-carboxyphenyl)benzene (TCPB), the degree of interpenetration can be influenced by factors such as the solvent used for crystallization. rsc.org

For instance, the crystallization of TCPB from ethanol (B145695) has been shown to yield intricate 8-fold interpenetrated hexagonal honeycomb (hcb) nets. rsc.org This high degree of interpenetration, while leading to a stable structure, can significantly reduce the accessible pore volume of the framework. The study of functionalized derivatives of 1,3,5-tris(4-carboxyphenyl)arenes has further illuminated the factors governing the degree of catenation, including stacking distances and offsets, which are influenced by the nature of the functional groups on the central arene ring. acs.org

While these findings for the para isomer provide a solid framework for understanding polycatenation in HOFs, there is a notable absence of specific studies on polycatenation phenomena in HOFs constructed from the ortho isomer, 1,3,5-Tris(2-carboxyphenyl)benzene, in the current scientific literature. The steric hindrance and altered geometry imposed by the ortho-substituted carboxyl groups are expected to lead to different hydrogen bonding patterns and, consequently, unique catenation behaviors that remain to be explored.

Design of Non-Interpenetrated Mesoporous HOFs from this compound

The prevention of network interpenetration is a key challenge in the design of porous materials with large, accessible pores. Recently, significant progress has been made in the rational design of non-interpenetrated HOFs. A notable achievement in this area is the crystallization of a mesoporous, non-interpenetrated HOF from 1,3,5-Tris(4-carboxyphenyl)benzene (TCPB). rsc.orgrsc.orgexlibrisgroup.com

This breakthrough demonstrates that despite the strong tendency of organic molecules to form densely packed structures, it is possible to construct porous molecular solids without interpenetration. rsc.orgrsc.org The resulting non-interpenetrated framework from TCPB exhibits significant stability and porosity, making it a promising material for applications such as catalysis and molecular encapsulation. rsc.orgrsc.org The desolvated version of this framework was found to maintain its non-interpenetrated and mesoporous structure. exlibrisgroup.com

Detailed structural analysis of non-interpenetrated HOFs from TCPB reveals key design principles. The specific solvent conditions and crystallization techniques play a crucial role in directing the self-assembly process towards a non-interpenetrated outcome. rsc.org

Currently, there is a lack of published research specifically detailing the design and synthesis of non-interpenetrated mesoporous HOFs from this compound. The unique steric and electronic properties of the ortho isomer present both challenges and opportunities for the design of novel HOF architectures. Future research in this area would be highly valuable to understand how the positional isomerism influences the formation of non-interpenetrated frameworks.

Host-Guest Chemistry within this compound-based Supramolecular Systems

The porous nature of HOFs derived from 1,3,5-Tris(4-carboxyphenyl)benzene (TCPB) makes them excellent candidates for host-guest chemistry. The cavities within these frameworks can accommodate guest molecules, leading to potential applications in molecular recognition, sensing, and controlled release.

Studies on the self-assembled monolayers of the para isomer, TCPB, at the solid-liquid interface have demonstrated its ability to form porous networks that can encapsulate guest molecules like coronene. researchgate.netresearchgate.net The binding of guest molecules can be controlled by external stimuli, such as an electric field, which can induce structural transitions in the host network, leading to the capture or release of the guest. researchgate.net This dynamic behavior highlights the potential for creating "smart" surfaces with switchable functions. researchgate.net

The table below summarizes some of the reported host-guest systems involving TCPB-based supramolecular assemblies:

| Host Framework Component | Guest Molecule | Key Observation | Reference |

| 1,3,5-Tris(4-carboxyphenyl)benzene (TCPB) | Coronene (COR) | Encapsulation within the hexagonal pores of the TCPB network at a solid-liquid interface. | researchgate.net |

| 1,3,5-Tris(4-carboxyphenyl)benzene (TCPB) | Nanographene (NG) | Co-assembly and guest inclusion in surface-based networks. | researchgate.net |

While the host-guest chemistry of the para-substituted isomer has been a subject of investigation, there is a significant gap in the literature regarding the host-guest chemistry of supramolecular systems based on this compound. The different pore geometry and chemical environment anticipated within HOFs constructed from the ortho isomer could lead to novel and selective host-guest interactions, a promising avenue for future research.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 1,3,5 Tris 2 Carboxyphenyl Benzene

1,3,5-Tris(2-carboxyphenyl)benzene as a Tritopic Bridging Ligand

This compound is a tritopic, or three-connecting, organic ligand. Its C₃-symmetric scaffold, featuring three carboxyl groups, makes it an intriguing candidate for the construction of porous, three-dimensional networks. nih.gov Unlike its linear para-substituted counterpart, the ortho-positioning of the carboxyl groups forces them into a non-coplanar orientation with the central benzene (B151609) rings due to steric hindrance. This twisted conformation is a critical design feature that dictates the coordination possibilities and the ultimate topology of the resulting MOFs.

Coordination Modes of Ortho-Carboxylate Groups with Metal Centers

The carboxylate group (–COOH) is a versatile functional group in MOF chemistry, capable of a variety of coordination modes with metal centers. Common modes include monodentate, bidentate (chelating or bridging), and the syn-syn, syn-anti, and anti-anti bridging modes that are crucial for forming robust, extended frameworks.

In the case of this compound, the steric crowding caused by the ortho-substituents significantly influences which coordination modes are favored. The proximity of the three carboxylate groups can lead to:

Modified Acidity: The "ortho effect" is a known phenomenon in organic chemistry that can alter the acidity (pKa) of aromatic carboxylic acids. nih.govresearchgate.net This change in acidity can influence the deprotonation conditions during MOF synthesis and the strength of the resulting metal-carboxylate bonds.

Preference for Specific Metal Clusters: The spatial arrangement of the carboxylates may favor the formation of specific secondary building units (SBUs). For instance, the ligand's geometry might be more compatible with the formation of unusual polynuclear rare-earth (RE) clusters rather than the common paddlewheel or basic zinc acetate (B1210297) clusters seen with more planar ligands. nih.govresearchgate.net

Research on analogous ortho-substituted tricarboxylate linkers demonstrates that these effects can be leveraged to create MOFs with novel and highly complex topologies that are inaccessible with simpler, non-sterically hindered ligands. nih.govresearchgate.net

Design Principles for MOF Topologies (e.g., MOF-177 analogues)

The design of MOF topologies is a central theme in reticular chemistry. The geometry of the organic linker and the coordination environment of the metal SBU dictate the final network structure. MOF-177, for example, is famously constructed from the planar, Y-shaped 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) linker and an octahedral Zn₄O SBU, resulting in a qom topology with exceptionally high porosity. sigmaaldrich.com

Creating a MOF-177 analogue with this compound is not straightforward. The ligand's inherent non-planarity would likely prevent the formation of the same extended, open framework. Instead, the design principles would revolve around embracing the ligand's three-dimensional character.

| Feature | 1,3,5-Tris(4-carboxyphenyl)benzene (para-isomer) | This compound (ortho-isomer, Expected) |

| Conformation | Largely planar, Y-shaped | Non-planar, twisted, propeller-shaped |

| Symmetry | D₃h | C₃ |

| Resulting MOFs | Often form highly porous, 2D or 3D frameworks with established topologies (e.g., MOF-177). sigmaaldrich.com | Expected to form more complex, potentially interpenetrated 3D frameworks with novel topologies. nih.govnih.gov |

| Steric Hindrance | Minimal | Significant, influencing SBU formation and coordination. |

A linker design strategy using ortho-functionalized tricarboxylates has been shown to produce highly connected rare-earth MOFs with unprecedented topologies, such as (3,12)-c gmx and (3,3,8,10)-c kyw nets, by deliberately altering the ligand's conformation and acidity. nih.govresearchgate.net This suggests that this compound would be a powerful tool for targeting new and complex framework structures rather than replicating existing ones.

Synthesis and Structural Characterization of this compound-based MOFs

While specific examples of MOFs synthesized from this compound are not widely reported in the literature, the synthetic and characterization methods would follow well-established protocols in MOF chemistry.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal syntheses are the most common methods for crystallizing MOFs. These techniques involve heating the constituent components—a metal salt and the organic linker—in a sealed vessel (e.g., a Teflon-lined autoclave) in water (hydrothermal) or an organic solvent (solvothermal).

Key Parameters: The successful synthesis of a crystalline MOF depends on careful control of several parameters, including temperature, reaction time, solvent system, pH, and the presence of modulators (e.g., monofunctional carboxylic acids) that can influence crystal growth and defect formation.

Solvent Choice: The choice of solvent is critical. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used as they can solubilize the reactants and facilitate the formation of crystalline products upon slow cooling. sigmaaldrich.comnih.gov

Phase Transformation: For complex systems involving sterically hindered ligands, phase transformations can occur where an initial kinetic product converts to a more thermodynamically stable phase over a longer reaction time. nih.gov

For this compound, the reaction conditions would need to be carefully optimized to overcome the kinetic barriers imposed by the ligand's rigidity and steric bulk to achieve a crystalline, phase-pure product.

Single-Crystal X-ray Diffraction Analysis of Framework Structures

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a MOF. By analyzing the diffraction pattern of a single crystal, researchers can precisely map the atomic positions of the metal nodes, organic linkers, and any guest molecules within the pores. nih.govnih.gov

This analysis provides crucial information, including:

Bond Lengths and Angles: These details reveal the nature of the coordination bonds between the metal and the carboxylate groups.

Pore Structure: The size, shape, and chemical environment of the pores are determined.

Structural Integrity: It verifies the formation of the intended framework and can identify any disorder in the ligand orientation or framework structure.

For a MOF made from this compound, SC-XRD would be essential to unambiguously determine the coordination modes of the ortho-carboxylate groups and to identify the resulting, likely novel, network topology.

Powder X-ray Diffraction for Bulk Material Characterization

While SC-XRD provides the exact structure from a single crystal, Powder X-ray Diffraction (PXRD) is used to assess the purity and crystallinity of the bulk, polycrystalline sample. nih.govmdpi.com The experimental PXRD pattern of a synthesized MOF is compared to the pattern simulated from the SC-XRD data.

Phase Purity: A match between the experimental and simulated patterns confirms that the bulk material consists of a single crystalline phase. The presence of extra peaks would indicate impurities or the existence of multiple crystalline phases. nih.gov

Structural Stability: PXRD is also used to confirm that the MOF framework remains intact after solvent removal (activation) or after being subjected to various conditions, such as gas sorption or catalysis.

The table below summarizes the primary role of each characterization technique in the study of a hypothetical MOF derived from this compound.

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise structure determination of a single crystal. | Atomic coordinates, bond lengths/angles, coordination modes, pore dimensions, network topology. nih.gov |

| Powder X-ray Diffraction (PXRD) | Characterization of the bulk synthesized material. | Phase purity, crystallinity, structural stability after activation or use. nih.govmdpi.com |

In-depth Analysis of this compound in Advanced Materials Chemistry

A comprehensive review of the scientific literature reveals a significant gap in research concerning the specific chemical compound this compound for applications in coordination chemistry and the development of metal-organic frameworks (MOFs). While this compound is cataloged, for instance, under the CAS Number 955050-88-1, there is a notable absence of published studies detailing its use as a ligand for the synthesis of MOFs, the functionalization of such frameworks with polyoxometalates (POMs) to create POMOFs, or any subsequent post-synthetic modifications. molaid.com

The field of metal-organic frameworks is rich with studies on tritopic carboxylate ligands, but research has overwhelmingly focused on the more symmetric isomer, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB). This has led to a wealth of information on MOFs derived from this 'para' isomer, including their synthesis, properties, and applications in gas storage, separation, and catalysis.

However, for the 'ortho' isomer, this compound, the requisite experimental data to construct a detailed scientific article as per the requested outline does not appear to be available in the public domain. The steric hindrance caused by the carboxylic acid groups being in the ortho position on the phenyl rings likely presents significant challenges in forming predictable and stable, porous coordination polymers, which may contribute to the lack of research in this area.

Consequently, it is not possible to provide a scientifically accurate and detailed report on the following topics for This compound :

Post-Synthetic Modification of this compound-based MOFs

Without foundational research on MOFs synthesized from this specific ligand, discussions of their advanced functionalization or modification remain speculative. Further exploratory synthesis and characterization of this compound are necessary before a comprehensive understanding of its coordination chemistry and potential in materials science can be established.

Advanced Applications of 1,3,5 Tris 2 Carboxyphenyl Benzene Derived Materials

Gas Adsorption and Separation Technologies

The intrinsic porosity of MOFs constructed with linkers like H3BTB makes them prime candidates for gas adsorption and separation technologies. sigmaaldrich.comlabcompare.com The ability to design frameworks with specific pore sizes and chemical functionalities allows for the targeted capture and storage of various gases.

The quest for efficient and safe storage of fuel gases like hydrogen (H₂) and methane (B114726) (CH₄) is a significant challenge in the transition to cleaner energy sources. MOFs derived from H3BTB have demonstrated exceptional promise in this area due to their extraordinarily high porosity.

A landmark example is MOF-177 , a framework constructed from zinc (II) nitrate (B79036) and H3BTB. sigmaaldrich.comsigmaaldrich.com This material is renowned for its extremely high specific surface area, reaching approximately 5000 m²/g. nih.govsigmaaldrich.comscientificlabs.co.uklabcompare.com This vast internal surface provides an extensive landscape for gas molecules to adsorb. Research has shown that MOF-177 possesses a remarkable hydrogen storage capacity, achieving 7.5% by weight at 77 K, a significant figure in the context of materials-based hydrogen storage. nih.govsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The high uptake is attributed to the physisorption of hydrogen molecules onto the large surface area within the microporous structure of the framework.

| Material | Linker | Metal Ion | Surface Area (m²/g) | Gas Storage Capacity | Reference |

| MOF-177 | 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) | Zinc (II) | ~5000 | 7.5 wt% H₂ at 77K | nih.govsigmaaldrich.comscientificlabs.co.uk |

This table presents data on a prominent high-surface-area material for gas storage.

Beyond bulk storage, the precise control over pore architecture in H3BTB-derived MOFs enables their use in separating specific gases from mixtures, a critical process in many industrial applications. scientificlabs.co.uk The separation performance relies on a combination of factors, including kinetic selectivity based on molecular size and thermodynamic selectivity based on the differing interaction strengths between gas molecules and the MOF's internal surface.

For instance, MOFs can be designed with pore apertures that allow smaller molecules to pass through while excluding larger ones. More commonly, selectivity arises from preferential adsorption. In a Co(II)-based MOF constructed using 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate co-ligands, selective adsorption of unsaturated hydrocarbons like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) over saturated hydrocarbons such as methane (CH₄) and ethane (B1197151) (C₂H₆) has been demonstrated. nih.gov Density Functional Theory (DFT) calculations revealed that this selectivity stems from π-π interactions between the π-conjugated hexagonal carbon rings of the framework and the unsaturated gas molecules, a type of interaction that is much weaker with saturated gases. nih.gov

| MOF System | Gas Pair Selectivity | Basis of Selectivity | Reference |

| Co(II)-based MOF | C₂H₂ / CH₄ | Preferential π-π interactions with unsaturated gas | nih.gov |

| Co(II)-based MOF | C₂H₄ / CH₄ | Preferential π-π interactions with unsaturated gas | nih.gov |

This table highlights the selective gas adsorption capabilities of specific MOFs.

The capture of carbon dioxide (CO₂), a major greenhouse gas, is a critical environmental priority. MOFs built from H3BTB and its derivatives are being extensively investigated as solid sorbents for CO₂ capture due to their high uptake capacities and potential for regeneration.

In a study involving a series of Co(II)-tricarboxylate MOFs synthesized with the expanded BTB linker, researchers investigated their CO₂ adsorption properties. researchgate.net The results indicated that after activation to remove solvent molecules from the pores, one of the frameworks, designated as activated MOF 1, exhibited a CO₂ uptake of 85.8 cm³ g⁻¹ at 1 atm and 273 K. researchgate.net The performance of such materials is often linked to the creation of open metal sites or specific functional groups within the pores that have a strong affinity for CO₂ molecules. The ability to tune the framework's chemistry and pore environment is key to maximizing CO₂ sorption.

| MOF | Linker | Metal Ion | CO₂ Uptake (273 K, 1 atm) | Reference |

| Activated MOF 1 | 4,4′,4″-benzene-1,3,5-triyltribenzoate (BTB) | Cobalt (II) | 85.8 cm³ g⁻¹ | researchgate.net |

This table details the CO₂ sorption capacity of a specific MOF derived from a BTB ligand.

Catalysis in Organic Transformations

The well-defined, crystalline structures of MOFs provide a unique platform for catalysis. By incorporating catalytically active sites into the framework—either as part of the metal nodes or the organic linkers—H3BTB-derived materials can function as highly efficient and recyclable heterogeneous catalysts. scientificlabs.co.uksigmaaldrich.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial chemistry for their ease of separation and reuse. MOFs are excellent candidates for this role. researchgate.net The porous nature of H3BTB-based frameworks allows reactants to diffuse into the structure and interact with active sites, while the rigid framework prevents the aggregation or leaching of these sites.

While many MOFs exhibit catalytic activity, those derived from H3BTB can be used as stable scaffolds. For example, copper benzene-1,3,5-tricarboxylate (B1238097) (CuBTC), a related MOF, has been effectively used as a heterogeneous catalyst for biodiesel production. researchgate.net The principles extend to H3BTB-based systems, where the high surface area and accessible active sites within the porous structure can enhance reaction rates and selectivity for various organic transformations. scientificlabs.co.uk The functionalization of the H3BTB linker itself can also introduce catalytic moieties directly into the framework.

The field of electrocatalysis, which uses catalysts to facilitate electrochemical reactions, can also benefit from the unique properties of MOFs. By integrating redox-active components, MOFs derived from H3BTB can be designed to act as efficient electrocatalysts.

A notable example is a polyoxometalate-based metal-organic framework (POMOF) that incorporates the H3BTB linker. rsc.org This material, with the formula [TBA]₆[H₃PMo₁₂O₄₀]₂[Zn₈(BTB)₂]·(∼35H₂O), combines the porous structure of a MOF with the electrochemical activity of polyoxometalate clusters. rsc.org This hybrid framework was shown to possess effective electrocatalytic activity towards the reduction of bromate. rsc.org The synergy between the high surface area and regular cavities of the MOF and the active POM clusters facilitates efficient charge transfer and catalytic turnover, demonstrating the potential for creating sophisticated electrocatalytic systems by functionalizing H3BTB-based frameworks. rsc.org

Chemical Sensing and Detection

The unique structural characteristics of 1,3,5-Tris(4-carboxyphenyl)benzene, with its C3-symmetric and tripodal carboxylic acid groups, make it an exceptional building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). nih.gov These MOFs are highly porous, crystalline materials with tunable properties, making them ideal candidates for developing sensitive and selective chemical sensors.

Development of MOF-based Sensors for Target Analytes

MOFs constructed using 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) as an organic linker exhibit high surface areas and well-defined pore structures. sigmaaldrich.com These features are critical for sensor development, as they allow for the efficient capture and interaction with target analyte molecules. The functionalization of these MOFs, for example by incorporating specific metal ions or other active sites, can be tailored to enhance their sensitivity and selectivity towards particular chemical species. nih.gov The principle behind their sensing capability often relies on detecting changes in the material's physical properties, such as luminescence or electrical conductivity, upon exposure to the analyte.

Detection of Metal Ions and Organic Pollutants

Research has demonstrated the application of H3BTB-based MOFs in environmental monitoring. Specifically, these materials have been developed into sensors for detecting heavy metal ions and phenolic compounds in environmental samples. For instance, a titanium-based MOF using the H3BTB linker (Ti/BTB-MOF) has been synthesized and shows potential for biological applications, which often require the detection of various ions. researchgate.net The incorporation of the H3BTB ligand into these frameworks is noted to enhance their sensitivity and selectivity, enabling them to detect target analytes at low concentrations.

Biomedical Research and Bio-related Applications

In the biomedical field, materials derived from 1,3,5-Tris(4-carboxyphenyl)benzene have attracted considerable attention, particularly for their interactions with biological macromolecules like DNA and their potential as antimicrobial agents.

DNA Binding Interactions: Groove Binding and Intercalation Mechanisms

Computational and experimental studies have shown that 1,3,5-Tris(4-carboxyphenyl)benzene can interact with DNA through multiple non-covalent mechanisms. researchgate.net The primary modes of interaction are groove binding, where the molecule fits into the minor groove of the DNA helix, and intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA. nih.govnih.gov

Molecular docking studies have supported the minor groove binding model for the H3BTB–DNA complex. nih.govnih.gov This binding is facilitated by a combination of electrostatic and non-electrostatic forces. The carboxylic acid groups on the molecule play a crucial role, forming hydrogen bonds and engaging in electrostatic interactions that stabilize the complex. nih.gov

Development of Materials with Antibacterial Properties

The H3BTB ligand has been successfully used to construct MOFs with significant antibacterial properties. researchgate.net These materials typically combine the structural framework provided by the H3BTB linker with biologically active metal ions, such as titanium (Ti) or iridium (Ir). researchgate.net A study on a microwave-synthesized Ti/BTB-MOF demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 2-64 μg/mL, reportedly outperforming standard antibiotics in some cases. researchgate.net The proposed mechanism for some metal-based MOFs involves the metal ions oxidizing proteins in the bacterial membrane, leading to cell death. researchgate.net

Investigations into DNA Unwinding and Stabilization Effects

A direct consequence of the binding interaction between H3BTB and DNA is the perturbation of the DNA's secondary structure. nih.gov The binding of the compound into the DNA grooves can cause the double helix to unwind. nih.govnih.gov This structural disruption and destabilization of the DNA is a critical aspect of its potential biological activity. The significant binding affinity, driven by both electrostatic and non-electrostatic contributions, leads to these structural changes in the DNA helix, which is a key area of investigation for its therapeutic applications. nih.gov

Computational and Theoretical Studies on 1,3,5 Tris 2 Carboxyphenyl Benzene Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

Optimization of Conformational Isomers and Energy Landscapes

For 1,3,5-Tris(2-carboxyphenyl)benzene, the primary challenge and point of interest would be the conformational landscape arising from the rotation of the three 2-carboxyphenyl groups relative to the central benzene (B151609) ring. The steric hindrance introduced by the ortho-carboxy groups would likely lead to a complex potential energy surface with multiple local minima corresponding to different rotational isomers (rotamers).

Future DFT studies would involve:

Conformational Searching: Systematically rotating the C-C single bonds connecting the peripheral rings to the central core to identify all possible stable and metastable conformations.

Geometry Optimization: For each identified conformer, the molecular geometry would be fully optimized to find the lowest energy structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Energy Landscape Mapping: By calculating the relative energies of all optimized conformers, an energy landscape could be constructed. This would reveal the global minimum energy structure and the energy barriers between different conformations, providing insight into the molecule's flexibility and the accessibility of different shapes at various temperatures.

A hypothetical data table for the key geometrical parameters of different conformers of this compound, as would be determined by DFT calculations, is presented below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) Ring 1 (°) | Dihedral Angle (C-C-C-C) Ring 2 (°) | Dihedral Angle (C-C-C-C) Ring 3 (°) |

| A | 0.00 | Data Not Available | Data Not Available | Data Not Available |

| B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity.

A theoretical investigation would entail:

HOMO and LUMO Energy Calculations: Determining the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO would identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively. The ortho-carboxy groups would be expected to significantly influence the localization of these orbitals.

Reactivity Descriptors: From the FMO energies, various global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index could be calculated to quantify the molecule's reactivity.

A summary of hypothetical FMO data for this compound is shown in the table below.

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Ionization Potential (eV) | Data Not Available |

| Electron Affinity (eV) | Data Not Available |

| Global Hardness (η) | Data Not Available |

| Global Electrophilicity (ω) | Data Not Available |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution of a molecule and is invaluable for predicting non-covalent interactions.

A computational study would generate:

ESP Surface: A color-coded map projected onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack and hydrogen bond donation. For this compound, the carboxylic acid groups would be expected to be highly polarized, with the oxygen atoms being strongly negative and the acidic protons being strongly positive.

Natural Bond Orbital (NBO) Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule, offering a more detailed picture of the charge distribution than the qualitative ESP map. This would be critical for understanding the intramolecular and intermolecular hydrogen bonding capabilities dictated by the ortho positioning of the carboxy groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of a system.

Simulating Self-Assembly Processes at Interfaces

Given its structure, this compound is an excellent candidate for forming two-dimensional (2D) self-assembled networks at interfaces, such as the liquid-solid interface.

MD simulations would be employed to:

Model Intermolecular Interactions: By defining a force field that accurately describes the interactions between molecules (e.g., hydrogen bonding between carboxylic acids, van der Waals forces, and π-π stacking), simulations could predict how individual molecules arrange themselves.

Predict 2D Polymorphs: Simulations could explore the formation of different self-assembled patterns, such as porous honeycomb or close-packed structures, which are often observed for its para-isomer. The steric constraints of the ortho-carboxy groups would likely lead to unique packing motifs.

Investigate Solvent Effects: The role of the solvent in mediating self-assembly could be studied by running simulations in different solvent environments.

Investigating Guest Encapsulation and Release in Porous Systems

If this compound forms porous networks, these could act as host systems for trapping guest molecules.

Future MD simulations could explore:

Host-Guest Binding: Simulating the introduction of potential guest molecules into the pores of the self-assembled network to calculate the binding free energy and determine the stability of the host-guest complex.

Dynamic Encapsulation and Release: Modeling the dynamic process of a guest molecule entering and leaving a pore. This could be triggered by external stimuli such as changes in temperature, pH, or the presence of a competitive guest, providing insights into the potential of these systems for controlled release applications.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a macromolecular target, such as DNA. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor, followed by a scoring function that estimates the binding affinity for each pose.

Computational Prediction of DNA Binding Modes and Affinities

Computational studies are instrumental in predicting how a ligand like this compound might interact with DNA. The primary binding modes explored are intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where the molecule fits into the major or minor grooves of the DNA helix. The three-dimensional structure of this compound, with its central benzene ring and three projecting carboxyphenyl arms, suggests a potential for complex interactions with the grooves of DNA.

However, a review of scientific literature reveals a notable absence of specific molecular docking studies focused on this compound and its interaction with DNA. In contrast, its isomer, 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), has been the subject of such computational analysis. These studies on the 'para' isomer have shown that it can bind to the minor groove of DNA and also exhibits intercalation capabilities. The prediction of binding affinity, often expressed as a docking score, is a key output of these simulations, helping to rank potential DNA-interacting compounds. For the H3BTB-DNA complex, a docking score of -8.3 kcal/mol has been reported. Without similar studies on the 'ortho' isomer, this compound, its preferred DNA binding mode and affinity remain computationally uncharacterized.

Evaluation of Binding Free Energies and Key Interactions

Beyond the initial docking pose, a more rigorous evaluation of binding affinity is achieved through the calculation of binding free energies. These calculations can employ more sophisticated methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which are often applied to snapshots from molecular dynamics simulations. These methods provide a more accurate estimation of the binding stability by considering contributions from various energetic terms, including electrostatic and van der Waals interactions, as well as solvation effects.

These analyses also allow for the identification of key intermolecular interactions, such as specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the DNA molecule. For instance, in studies of the related compound 1,3,5-Tris(4-carboxyphenyl)benzene, both electrostatic and non-electrostatic contributions were found to be significant in its binding to DNA. The carboxylic acid groups are noted to be important for forming hydrogen bonds and electrostatic interactions.

As of now, there are no available studies in the public domain that report the binding free energies or a detailed breakdown of the key interactions for the specific complex of this compound with DNA. Consequently, a quantitative assessment of its binding thermodynamics and the specific atomic contacts driving the interaction is not possible.

Force Field Development and Parameterization for Complex Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. The accuracy of these simulations is critically dependent on the force field used. A force field is a collection of equations and associated parameters designed to describe the potential energy of a system of particles. Standard force fields (e.g., AMBER, CHARMM, GROMOS) have parameters for common biomolecules like proteins and nucleic acids, but not typically for novel, synthetic ligands such as this compound.

Therefore, before MD simulations of this compound interacting with DNA can be reliably performed, a crucial step is the development and parameterization of a specific force field for the ligand. This process involves using quantum mechanical calculations to derive key parameters that describe the molecule's internal geometry (bond lengths, angles), flexibility (dihedral angles), and electrostatic properties (atomic charges). These new parameters are then integrated into a standard force field to ensure that the simulations accurately represent the physical and chemical properties of the ligand and its interactions with the environment.

A search of the current scientific literature did not yield any publications detailing the development of specific force field parameters for this compound. This indicates that detailed molecular dynamics simulation studies of this compound, particularly in complex with biological systems like DNA, have likely not been undertaken or at least not been published. The absence of such parameters is a significant barrier to conducting advanced computational studies, such as binding free energy calculations and detailed analyses of the dynamic behavior of the ligand-DNA complex.

Derivatives and Analogues of 1,3,5 Tris 2 Carboxyphenyl Benzene

Structural Modifications for Tunable Properties

Rational ligand design is a powerful strategy for controlling the topologies of MOFs. nih.govacs.org The geometry, size, symmetry, and substituents of the organic linkers can all be adjusted to achieve desired framework properties. acs.org

The introduction of various functional groups onto the phenyl rings of tricarboxylate linkers is a key strategy for modifying the properties of the resulting materials. nih.gov This approach can alter the acidity and conformation of the linkers, which in turn directs the formation of novel polynuclear clusters and MOF topologies. nih.gov

For instance, a linker design strategy has been developed to create new polynuclear rare-earth (RE) MOFs with unprecedented structures. nih.gov By substituting the ortho positions of the carboxyl groups with different functionalities, researchers have successfully regulated the topologies of these highly connected RE MOFs. nih.gov This "ortho-functionalization" strategy has led to the discovery of six new MOFs, designated PCN-99n (where n = 1–6), each exhibiting novel topologies. nih.gov

A specific example involves the functionalization of the peripheral phenyl rings of a tritopic linker with chloride groups to produce the linker H₃L–Cl. acs.org The subsequent reaction of the deprotonated L-Cl with [RE₆(μ₃-OH)₈(COO)₁₀] resulted in the formation of PCN-994(Eu), which possesses a novel (3,3,3,10,10)-c wxl net topology. acs.org

A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes have been synthesized to serve as organic linkers for the construction of coordination polymers with copper ions. researchgate.net The carbonization of these linkers results in microporous carbon materials. researchgate.net

One notable example is the coordination polymer prepared from the reaction of 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt (K₃7) and copper(II) nitrate (B79036), which yielded a microporous material. researchgate.net Furthermore, the reaction of K₃7 with copper(II) acetate (B1210297) and copper(II) chloride produced mesoporous materials. researchgate.net A key finding is that the carbonization of these coordination polymers consistently leads to an increase in micropore volume. researchgate.net

The extension of the linker size in tricarboxyphenylbenzene analogues is another approach to modify framework properties. For example, two-dimensional triphenylene-based metal-organic frameworks (TP-MOFs) have garnered significant interest due to their long-range order and electrical conductivity. nih.gov These frameworks are constructed from hexahydroxytriphenylene organic ligands and metal ions like Ni²⁺, Co²⁺, and Cu²⁺. nih.gov The planar organic building blocks are connected in-plane to the metal ions through square planar nodes, forming extended sheets that self-organize into defined stacks. nih.gov

Comparison of Ortho-, Meta-, and Para-Substituted Isomers in Framework Formation

The substitution pattern on a benzene (B151609) ring—ortho, meta, or para—plays a crucial role in determining the geometry and properties of the resulting molecules and the frameworks they form.

Ortho-substitution: Two substituents are on adjacent carbons (1,2 positions). wikipedia.org

Meta-substitution: Substituents are at the 1 and 3 positions. wikipedia.org

Para-substitution: Substituents are at opposite ends of the ring (1,4 positions). wikipedia.org

In the context of electrophilic aromatic substitution, electron-donating groups typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct to the meta position. wikipedia.org

The spatial arrangement of the carboxyl groups in the ortho-, meta-, and para-isomers of tris(carboxyphenyl)benzene significantly influences the resulting MOF architecture. For example, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), the para-isomer, is a tritopic bridging ligand known for its use in functionalizing MOFs for applications like gas storage and separation. nih.gov Its C3-symmetry allows it to form self-assembled monolayers on various substrates. nih.gov

The different geometries of the isomers lead to distinct coordination environments and framework topologies. The para-isomer often leads to more open and porous structures due to the linear extension of the arms, while the meta- and ortho-isomers can result in more complex and potentially interpenetrated frameworks due to the angled disposition of the carboxyl groups. The differentiation of these isomers can be achieved through techniques like NMR spectroscopy, where the coupling constants (J values) of the aromatic protons differ for each isomer. researchgate.net

Rational Design of New Linkers for Specific Applications

The rational design of organic linkers is a cornerstone of modern MOF chemistry, enabling the creation of materials with tailored properties for specific applications. nih.govresearchgate.net This involves a careful selection of the linker's size, geometry, connectivity, and functional groups to achieve desired outcomes such as high stability, permanent porosity, and specific functionalities. researchgate.net

High-level DFT calculations can be employed to guide the design of new receptors. nih.gov For instance, a tripodal receptor for the molecular recognition of tricarboxylate salts in aqueous media was rationally designed using this method. nih.gov

The design of linkers for specific applications includes:

Gas Adsorption and Separation: The use of multicarboxylate ligands has been extensively reported for constructing stable MOFs with versatile pore environments suitable for gas adsorption and separation. researchgate.net

Catalysis: MOFs can be designed with specific catalytic sites integrated into their frameworks.

Sensing: The incorporation of responsive functional groups into the linker can lead to MOFs that act as chemical sensors.

An example of rational design is the development of a linker strategy to create novel polynuclear rare-earth MOFs with unprecedented topologies by functionalizing the ortho positions of a tricarboxylate linker. nih.gov This work not only expanded the library of RE MOF clusters but also opened up new possibilities for constructing MOFs with high structural complexity and significant application potential. nih.gov

Interactive Data Table of Research Findings

| Linker/Analogue | Key Feature | Resulting Material/Property | Application | Reference |

| Ortho-functionalized tricarboxylate linkers | Varied functional groups at ortho position | Novel polynuclear rare-earth MOFs (PCN-99n) with unprecedented topologies | Potential for advanced applications | nih.gov |

| H₃L–Cl | Chloride groups on peripheral phenyl rings | PCN-994(Eu) with a new (3,3,3,10,10)-c wxl net topology | Not specified | acs.org |

| 1,3,5-tris(functionalised-phenylethynyl)benzenes | Alkynyl bridges | Microporous and mesoporous coordination polymers | Not specified | researchgate.net |

| 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt (K₃7) | Alkynyl-bridged with carboxylate groups | Microporous material with Cu(II) nitrate; Mesoporous with Cu(II) acetate/chloride | Not specified | researchgate.net |

| Hexahydroxytriphenylene | Extended planar structure | 2D triphenylene-based MOFs (TP-MOFs) with long-range order and electrical conductivity | Optoelectronic devices | nih.gov |

| 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) | Para-substituted isomer | Functionalized MOFs | Gas storage, separation, catalysis | nih.gov |

| Tripodal squaramide-based receptor | Rational design for carboxylate recognition | Molecular recognition of tricarboxylate salts | Chemical sensing | nih.gov |

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for High-Yield and Scalable Production

Currently, there are no specific, high-yield synthetic routes reported for 1,3,5-Tris(2-carboxyphenyl)benzene in the reviewed literature. Future work would need to focus on adapting known methods for creating tri-substituted benzene (B151609) rings, such as the cyclotrimerization of a suitably protected 2-acetylbenzoic acid derivative or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between 1,3,5-trihalobenzene and a protected 2-carboxyphenylboronic acid or organozinc reagent. Key challenges will include overcoming the steric hindrance imposed by the ortho-carboxyl groups and developing purification methods to achieve the high purity required for subsequent material synthesis.

Exploration of Advanced Supramolecular Architectures and Multi-Component Systems

The unique geometry of this compound, with its carboxylic acid groups positioned ortho to the points of attachment, is expected to lead to vastly different supramolecular assemblies compared to its linear para-isomer. The steric crowding may prevent the formation of the planar, honeycomb-like hydrogen-bonded networks often seen with trimesic acid and its derivatives. researchgate.net Future research should explore self-assembly on various surfaces using techniques like scanning tunneling microscopy (STM) to understand the resulting two-dimensional structures. Furthermore, its potential as a ligand in the formation of novel metal-organic frameworks or other coordination polymers is a primary area for exploration. The twisted, non-planar conformation could lead to chiral or highly complex three-dimensional structures with unique host-guest properties.

Integration of this compound-based Materials into Device Fabrication

Before integration into devices, the fundamental electronic and physical properties of materials derived from this compound must be established. Once novel materials such as MOFs or polymers are synthesized, future work could investigate their potential in electronic or sensory devices. For example, the specific coordination environment created by the ortho-carboxyl groups might lead to MOFs with selective sensing capabilities for specific ions or small molecules. However, without foundational materials synthesis, this remains a speculative direction.

Theoretical Predictions for Enhanced Material Performance and Discovery of New Applications

Computational chemistry and theoretical modeling represent a crucial first step in exploring the potential of this compound. Density Functional Theory (DFT) calculations could predict its stable conformations, electronic properties (such as the HOMO-LUMO gap), and vibrational frequencies. nih.gov Molecular dynamics simulations could forecast the behavior of its self-assembled structures and its interactions with metal ions or guest molecules. These theoretical studies would be invaluable for guiding synthetic efforts and identifying the most promising areas for experimental investigation.

Interdisciplinary Research with Biological and Environmental Sciences

While the para-isomer has been studied for its interaction with DNA and as an anticancer agent, no such data exists for this compound. researchgate.netresearchgate.net An initial step for interdisciplinary research would be to perform cytotoxicity screenings and to study its ability to complex with biologically relevant metal ions. Its potential for environmental applications, such as the development of MOFs for the selective adsorption of pollutants, is another avenue that awaits exploration, pending the successful synthesis and characterization of such materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Tris(2-carboxyphenyl)benzene, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling between a 1,3,5-tribromobenzene core and 2-carboxyphenyl boronic acid derivatives. Solvent selection (e.g., DMF or THF) and palladium catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization. Post-synthesis carboxylation via hydrolysis of ester precursors may also be employed .

- Purity Validation : Confirm purity via reverse-phase HPLC (>95% peak area) and ¹H/¹³C NMR to verify absence of unreacted boronic acid or brominated intermediates. Mass spectrometry (ESI-MS or MALDI-TOF) ensures molecular weight accuracy .